Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-
Description
BenchChem offers high-quality Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14/h1-3,8,12-13H,4,10H2,(H2,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEISFSYHVAQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574370 | |
| Record name | 5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68807-83-0 | |
| Record name | 5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68807-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical structure analysis of Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-
Technical Guide for Impurity Profiling and Structural Elucidation
Executive Summary & Chemical Identity
This technical guide details the structural analysis, spectroscopic characterization, and isolation strategies for 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide (CAS: 68807-83-0).
Commonly identified as a degradation product of Labetalol (an
Chemical Identity Table
| Parameter | Detail |
| Systematic Name | 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide |
| Synonyms | 5-(2-amino-1-hydroxyethyl)salicylamide; Desalkyl-Labetalol |
| CAS Number | 68807-83-0 |
| Molecular Formula | |
| Molecular Weight | 196.20 g/mol |
| Structural Class | Salicylamide derivative; Phenylethanolamine |
Structural Logic & Formation Pathway
Understanding the origin of this impurity is the first step in analysis. It typically arises via oxidative N-dealkylation , a common metabolic and stress-degradation pathway for secondary amines like Labetalol.
Degradation Mechanism (DOT Diagram)
The following diagram illustrates the cleavage of the bulky 1-methyl-3-phenylpropyl group from Labetalol to yield the target primary amine.
Figure 1: Oxidative N-dealkylation pathway transforming Labetalol into the target primary amine impurity.
Spectroscopic Elucidation Strategy
To rigorously confirm the structure, a multi-modal approach combining NMR, MS, and IR is required. The absence of the alkyl side chain is the primary diagnostic feature.
Nuclear Magnetic Resonance (NMR) Analysis
The
Predicted
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Amide | 7.80, 8.20 | Broad Singlet | 2H | Non-equivalent amide protons due to restricted rotation. |
| Ar-H6 | 7.75 | Doublet ( | 1H | Meta to phenol, Ortho to alkyl side chain. |
| Ar-H4 | 7.35 | Doublet of Doublets | 1H | Ortho/Para coupling ( |
| Ar-H3 | 6.90 | Doublet ( | 1H | Ortho to electron-donating Phenol group (shielded). |
| Phenol -OH | 12.50 | Broad Singlet | 1H | Highly deshielded due to intramolecular H-bonding with amide carbonyl. |
| Chiral -CH- | 4.55 | Doublet of Doublets | 1H | Benzylic methine proton. |
| -CH2-N | 2.65 - 2.80 | Multiplet | 2H | Methylene adjacent to primary amine. |
| Amine | 3.50 - 5.00 | Broad | 2H | Exchangeable; shift varies with concentration/water content. |
Key Diagnostic: The disappearance of the methyl doublet (
Mass Spectrometry (MS) Fragmentation
Method: ESI-MS (Positive Mode)
-
Parent Ion
: m/z 197.1 -
Base Peak : Likely m/z 179 (Loss of
) or m/z 167 (Loss of ).
Fragmentation Logic (DOT Diagram):
Figure 2: Proposed ESI-MS fragmentation pathway for structural confirmation.
Infrared Spectroscopy (FT-IR)
-
3350 - 3150
: Broad absorption indicating multiple H-bonded species (Phenolic OH, Amide NH, Aliphatic OH, Primary Amine NH). -
1660
: Amide I band (C=O stretch), typically lowered by intramolecular H-bonding with the phenolic OH. -
1620
: Amide II band (N-H bend). -
1240
: C-O stretch (Phenolic).
Chromatographic Isolation Protocol
Due to the polarity of the primary amine and hydroxyl groups, standard C18 methods may yield poor retention or tailing.
Recommended Method: Ion-Pair RP-HPLC
-
Column : C18 (End-capped),
mm, 3 . -
Mobile Phase A : 10 mM Ammonium Acetate or 0.1% Heptafluorobutyric acid (HFBA) in Water (Ion-pairing agent improves amine shape).
-
Mobile Phase B : Acetonitrile.
-
Gradient : 5% B to 40% B over 20 minutes.
-
Detection : UV at 300 nm (Specific to the salicylamide chromophore; minimizes interference from non-aromatic impurities).
Alternative : HILIC (Hydrophilic Interaction Liquid Chromatography) is highly effective for this polar fragment if RP-HPLC fails to retain it.
References
CAS registry number for Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-
The follows below.
CAS Registry Number: 68807-83-0 Common Identity: Labetalol Impurity D (EP), Desalkyl-Labetalol
Executive Summary
5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzamide (CAS 68807-83-0) is a critical pharmaceutical intermediate and a known metabolite of the antihypertensive drug Labetalol . Chemically, it represents the primary amine core of the Labetalol molecule, formed via metabolic N-dealkylation or occurring as a process-related impurity during synthesis.
For drug development professionals, this compound serves two pivotal roles:
-
Analytical Reference Standard: Designated as Impurity D in the European Pharmacopoeia (EP), it is essential for the quality control and purity profiling of Labetalol API.
-
Metabolic Biomarker: It represents the endpoint of the N-dealkylation pathway, providing insight into the drug's catabolism and clearance mechanisms.
This guide details the physicochemical properties, synthesis pathways, analytical profiling, and biological context of this compound.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Data |
| CAS Registry Number | 68807-83-0 (Free Base)32780-65-7 (Hydrochloride Salt) |
| IUPAC Name | 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide |
| Synonyms | 5-(2-amino-1-hydroxyethyl)salicylamide; Labetalol Impurity D; Desalkyl-labetalol |
| Molecular Formula | C |
| Molecular Weight | 196.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, and DMSO; sparingly soluble in non-polar solvents.[1] |
| pKa (Calculated) | ~9.3 (Phenolic OH), ~9.0 (Amine) |
| Chirality | Contains one chiral center at the |
Structural Visualization
The following diagram illustrates the chemical structure of the compound, highlighting the salicylamide core and the primary amine side chain.
Figure 1: Structural composition of 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide.
Synthesis & Manufacturing Protocols
The synthesis of this compound is challenging due to the need to prevent over-alkylation of the amine and to manage the reactivity of the phenolic hydroxyl group. Two primary routes are utilized: the Delépine Reaction (for high purity) and Reductive Amination .
Route A: The Delépine Pathway (High Purity)
This method is preferred for generating analytical standards as it strictly produces the primary amine without secondary/tertiary amine contaminants.
Precursor: 5-Acetylsalicylamide (CAS 40187-51-7).
-
Bromination:
-
React 5-acetylsalicylamide with bromine (
) or phenyltrimethylammonium tribromide (PTT) in glacial acetic acid. -
Product: 5-(Bromoacetyl)salicylamide.[2]
-
Control Point: Temperature must be kept <20°C to prevent ring bromination.
-
-
Formation of Hexaminium Salt:
-
Treat the
-bromo ketone with Hexamethylenetetramine (HMTA) in chloroform or ethanol. -
The quaternary hexaminium salt precipitates, preventing further alkylation.
-
-
Hydrolysis (Delépine Step):
-
Hydrolyze the salt using ethanolic HCl under reflux.
-
This releases the primary amine as the hydrochloride salt: 5-(2-aminoacetyl)salicylamide HCl .
-
-
Reduction:
Route B: Metabolic Origin (Degradation Pathway)
In biological systems or forced degradation studies, the compound is formed via N-dealkylation .
Figure 2: Synthetic and metabolic pathways yielding the target compound.
Analytical Profiling & Quality Control
As "Impurity D," this compound must be strictly controlled in Labetalol drug substances. The European Pharmacopoeia (EP) mandates specific HPLC conditions for its detection.
HPLC Method (Based on EP Monograph)
-
Column: C18 (Octadecylsilyl silica gel),
mm, 5 m. -
Mobile Phase A: Phosphate buffer pH 3.0 + Sodium Heptanesulfonate (Ion-pairing agent).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10%
60% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Retention Time (RT): The target compound (Impurity D) is more polar than Labetalol and will elute earlier (Relative Retention Time ~0.2 - 0.3 vs Labetalol).
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Molecular Ion
: m/z 197.1. -
Key Fragments:
-
m/z 179 (Loss of water,
). -
m/z 136 (Cleavage of the ethanolamine side chain, characteristic of the salicylamide core).
-
Pharmacological & Biological Context
Metabolic Significance
The compound is the product of oxidative N-dealkylation , a Phase I metabolic reaction mediated primarily by hepatic Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4).
-
Mechanism: Hydroxylation of the
-carbon next to the secondary amine of Labetalol, followed by spontaneous cleavage of the C-N bond. -
Activity: Unlike Labetalol, which possesses high affinity for
and adrenergic receptors due to its bulky N-aralkyl substituent, the primary amine metabolite (Impurity D) exhibits negligible adrenergic blocking activity . It is considered pharmacologically inactive but serves as a marker for metabolic clearance.
Safety Profile
-
Toxicity: While less active than the parent drug, primary phenylethanolamines can exhibit sympathomimetic properties at high concentrations.
-
Handling: Treat as a potential irritant. Standard PPE (gloves, goggles, fume hood) is required during synthesis and analysis.
References
-
European Pharmacopoeia (Ph. Eur.) . Labetalol Hydrochloride Monograph 0923. Strasbourg: Council of Europe. Link
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 15565663: 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide. PubChem.[1] Link
-
Martin, L. E., et al. (1976). Metabolism of Labetalol by Animals and Man. British Journal of Clinical Pharmacology, 3(4 Suppl 3), 813–823. Link
-
Toronto Research Chemicals . Labetalol Impurity D Hydrochloride (CAS 32780-65-7).[3][2] Product Data Sheet. Link
-
United States Pharmacopeia (USP) . USP Monograph: Labetalol Hydrochloride. Rockville, MD: USP Convention. Link
Sources
An In-depth Technical Guide to Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- (Labetalol EP Impurity D)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the molecular and physicochemical properties of Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-, a known impurity of the antihypertensive drug Labetalol, as designated by the European Pharmacopoeia (EP) as Labetalol EP Impurity D. This document is intended to be a valuable resource for researchers, analytical scientists, and professionals in drug development and quality control, offering in-depth information on its identification, synthesis, and analytical characterization.
Chemical Identity and Physicochemical Properties
Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- is a key reference standard for the quality control of Labetalol, ensuring the safety and efficacy of the final drug product.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide | [2][3] |
| Synonyms | Labetalol EP Impurity D, 5-[(1RS)-2-Amino-1-hydroxyethyl]-2-hydroxybenzamide | [2][4] |
| Molecular Formula | C₉H₁₂N₂O₃ | [2] |
| Molecular Weight | 196.21 g/mol | [2] |
| CAS Number | 68807-83-0 (Free Base) | [3] |
| CAS Number (HCl Salt) | 32780-65-7 | [4] |
| Physical Form | White to Off-White Solid | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
Synthesis and Formation
Understanding the synthetic pathways and potential for formation of Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- is crucial for controlling its presence in Labetalol active pharmaceutical ingredient (API).
Synthetic Pathway
While specific, detailed industrial synthesis protocols for this impurity are often proprietary, a plausible synthetic route can be inferred from related chemical literature. One potential starting material for the synthesis of Labetalol EP Impurity D is the methyl ester of 5-(2-amino-1-hydroxyethyl)-2-hydroxy-benzoic acid hydrochloride. The synthesis would likely involve the amidation of this ester.
A generalized workflow for the synthesis of benzamide derivatives often involves the reaction of a carboxylic acid or its derivative (like an ester or acid chloride) with an amine.
Caption: Generalized synthetic workflow for Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-.
Formation as a Labetalol Impurity
Impurities in pharmaceutical products can arise from various sources, including the starting materials, intermediates, by-products of the main reaction, and degradation of the final product.[1] Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation products.[5][6] Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- may be formed during the synthesis of Labetalol or as a degradation product. Its presence must be monitored and controlled to meet the stringent requirements of regulatory bodies.[1]
Analytical Characterization and Control
The accurate detection and quantification of Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- in Labetalol is critical for quality control. This is typically achieved using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most common method.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating the main active pharmaceutical ingredient (API) from its impurities and degradation products.[7][8]
Typical HPLC Method Parameters:
| Parameter | Condition | Source(s) |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 3.5 µm) | [7][9] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | [9] |
| Mobile Phase B | Acetonitrile/Mobile Phase A (50:50, v/v) | [9] |
| Gradient | A time-based gradient to effectively separate all components | [9] |
| Flow Rate | 1.5 mL/min | [9] |
| Detection | UV at 230 nm | [9] |
| Column Temperature | 50 °C | [9] |
This method allows for the effective separation of Labetalol from its impurities, ensuring that the levels of Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- can be accurately monitored and controlled within the limits set by pharmacopoeias.
Caption: A typical workflow for the HPLC analysis of Labetalol and its impurities.
Spectroscopic Characterization
While specific NMR and mass spectra for Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- are not widely published in the public domain, the structural elucidation of such impurities relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (COSY, HSQC, HMBC), along with mass spectrometry.[10]
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethylamine side chain, and the amide and hydroxyl protons. The chemical shifts, splitting patterns, and integration of these signals would provide key information about the molecule's structure.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for each unique carbon atom, with the carbonyl carbon of the benzamide group having a characteristic downfield chemical shift.
-
Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, providing further confirmation of its structure. The fragmentation of amides often involves cleavage adjacent to the carbonyl group.[11]
Biological Activity and Toxicological Profile
As a pharmaceutical impurity, the primary concern regarding Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- is its potential to cause adverse effects. Regulatory guidelines require that impurities above a certain threshold be identified and their potential toxicity evaluated.[1]
Currently, there is a lack of publicly available data on the specific pharmacological or toxicological properties of Labetalol EP Impurity D. In the absence of such data, the control of this impurity to very low levels in the final drug product is of paramount importance. The qualification of impurities involves assessing the level at which they have been demonstrated to be safe in preclinical and clinical studies of the drug product.
Conclusion
Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-, or Labetalol EP Impurity D, is a critical compound in the context of the quality control of the antihypertensive drug Labetalol. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for pharmaceutical scientists and professionals in drug development. The use of robust, validated analytical methods, such as the HPLC method outlined in this guide, is crucial for ensuring that the levels of this and other impurities are maintained within safe and acceptable limits, thereby guaranteeing the quality and safety of the final medicinal product.
References
- Veeprho. (n.d.). Labetalol Impurities and Related Compound.
- Aqeel, Z., & Tackett, B. (n.d.). Separation of Labetalol Hydrochloride and its Organic Impurities per USP Monograph. Phenomenex.
- Chemicea Pharmaceuticals. (n.d.). Labetalol EP Impurity D | CAS No- 32780-65-7.
- Chakravarthy, V. A., Bbv, S., & Kumar, A. P. (n.d.). Structures of labetalol hydrochloride and its related impurity 2-hydroxy impurity.
- DailyMed. (n.d.). Labetalol Hydrochloride.
- Kulkarni, V. C., et al. (2015). Stability indicating RP-HPLC method for determination of labetalol HCL in pharmaceutical formulation. World Journal of Pharmaceutical Research, 4(4), 1149-1161.
- Pharmaffiliates. (n.d.). Labetalol-impurities.
- Ashok Chakravarthy, V., et al. (2017). Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products in tablet dosage forms.
- (n.d.). Stability-Indicating RP-HPLC Method Development, Qbd Optimization and Validation for assessing Related Impurities in Labetalol Hydrochloride bulk and injectable form.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(7).
- Brogden, R. N., et al. (1978). Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects. Drugs, 15(4), 251-270.
- Joshi, B. (2023).
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- Chemistry LibreTexts. (2023).
- Abdullah, A. F., & Md Yusof, M. I. (2019). Labetalol: A brief current review. Pharmacophore, 10(6), 50-56.
- BOC Sciences. (n.d.). Labetalol and Impurities.
- Global Substance Registration System. (n.d.). 5-(2-(BENZYLAMINO)-1-HYDROXYETHYL)-2-HYDROXYBENZAMIDE.
- Global Substance Registration System. (n.d.). 5-((1RS)-2-AMINO-1-HYDROXYETHYL)-2-HYDROXYBENZAMIDE.
- Fisher Scientific. (2025).
- IP.com. (n.d.). An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic Acid (Mesalamine).
- Pharmaffiliates. (n.d.). CAS No : 68807-83-0 | Product Name : Labetalol Hydrochloride - Impurity D (Freebase).
- Venkatasai Life Sciences. (n.d.). Labetalol Impurity D.
- Inxight Drugs. (n.d.). 5-(2-(Benzylamino)-1-hydroxyethyl)-2-hydroxybenzamide.
- precisionFDA. (n.d.). 5-(2-(BENZYLAMINO)-1-HYDROXYETHYL)-2-HYDROXYBENZAMIDE.
- Barnes, S., & Renfrow, M. (2011).
- Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
- Matrix Science. (n.d.).
- Australian Industrial Chemicals Introduction Scheme. (2022).
- Padula, M. (2016, July 24). Mass spectrometry for proteomics - part 2 [Video]. YouTube.
Sources
- 1. veeprho.com [veeprho.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. Labetalol EP Impurity D | CAS No- 32780-65-7 [chemicea.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Advanced Safety & Handling Profile: 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide
Executive Summary & Regulatory Context[1][2][3][4]
5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide (CAS: 68807-83-0) is a critical pharmaceutical impurity and degradation product associated with the antihypertensive drug Labetalol .[1][2] Within regulatory frameworks (ICH Q3A/Q3B), it is designated as Labetalol EP Impurity D .
Unlike commodity chemicals, this compound is primarily encountered in high-sensitivity analytical environments (QC/R&D). Consequently, standard Safety Data Sheets (SDS) often lack the depth required for safe handling of bioactive intermediates. This guide bridges that gap, synthesizing predicted toxicological data with rigorous industrial hygiene protocols.
Chemical Identification Table
| Attribute | Detail |
| Systematic Name | 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide |
| Common Synonyms | Labetalol EP Impurity D; Desalkyl Labetalol; 5-(2-amino-1-hydroxyethyl)salicylamide |
| CAS Number | 68807-83-0 (Free Base); 32780-65-7 (HCl Salt) |
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 196.20 g/mol |
| Physical State | White to off-white solid / powder |
| Solubility | Soluble in water (polar), DMSO, Methanol |
Hazard Identification & Toxicology (E-E-A-T Analysis)
Note: Empirical toxicological data for this specific impurity is limited. The following classification is derived using Read-Across Toxicology from the parent molecule (Labetalol) and Structure-Activity Relationships (SAR) of the salicylamide core and primary amine functional groups.
GHS Classification (Derived)
| Hazard Class | Category | Hazard Statement | Mechanism/Causality |
| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed.[5][6][3] | Bioactive pharmacophore; structural similarity to salicylates. |
| Skin Irritation | Cat. 2 | H315: Causes skin irritation.[5][6][3] | Primary amine group (basic) + Phenolic moiety (acidic) = Local tissue irritation. |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[5][6][3][4] | High potential for mucous membrane irritation due to pH extremes in micro-environment. |
| STOT-SE | Cat. 3 | H335: May cause respiratory irritation.[5][6][3] | Inhalation of fine dusts may trigger upper respiratory tract inflammation. |
Pharmacological Toxicology
As a metabolite of Labetalol (a mixed
-
Risk: Potential for residual adrenergic activity.
-
Precaution: Treat as a Potent Compound until IC50 data confirms inactivity.
Safe Handling & Containment Strategy
This section moves beyond generic advice, providing a self-validating containment protocol based on Occupational Exposure Banding (OEB).
Occupational Exposure Banding (OEB)
-
Assigned Band: OEB 3 (Estimated OEL: 10 – 100
g/m³) -
Justification: While less potent than Labetalol, the uncertainty regarding sensitization potential and specific toxicity mandates a conservative approach.
Engineering Controls & PPE Matrix
| Control Level | Requirement | Validation Metric |
| Primary Containment | Class II Biological Safety Cabinet (BSC) or Powder Weighing Station. | Face velocity > 0.5 m/s; Smoke test verification. |
| Respiratory | P3 / N95 (if outside containment); PAPR (if handling >1g). | Fit factor > 100. |
| Dermal | Double Nitrile Gloves (0.11mm min thickness). | Breakthrough Time: Change gloves every 60 mins (amine permeation risk). |
| Eye/Face | Safety Goggles (indirect vent) + Face Shield if handling solutions. | No gaps between seal and skin. |
Exposure Control Workflow (Decision Tree)
Caption: Logic flow for determining containment level based on physical state and quantity handled.
Degradation Chemistry & Stability
Understanding the formation of this impurity is essential for drug stability studies. It is formed primarily through the oxidative dealkylation or hydrolysis of Labetalol.
Degradation Pathway Diagram
Caption: Simplified degradation pathway showing the formation of Impurity D from the Labetalol parent molecule.[7]
Storage Conditions
-
Temperature: Refrigerator (2°C to 8°C).
-
Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible.
-
Stability: Aqueous solutions are susceptible to oxidation (turning pink/brown) due to the phenolic hydroxyl group. Prepare fresh for analysis.
Analytical Validation (HPLC Protocol)
To detect this compound (e.g., for cleaning validation or purity checks), use the following Reverse Phase HPLC conditions adapted from EP monographs.
-
Column: C18 (e.g., 150 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate Buffer pH 3.0 (Stabilizes the amine).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0 min: 80% A / 20% B
-
15 min: 20% A / 80% B
-
-
Detection: UV @ 230 nm (Amide absorption) and 300 nm (Phenolic absorption).
-
Retention Time: Impurity D is more polar than Labetalol and will elute earlier (Relative Retention Time ~ 0.2 - 0.4 depending on exact column).
Emergency Response Protocols
| Scenario | Immediate Action | Medical Context |
| Inhalation | Move to fresh air. Administer oxygen if breathing is labored.[6] | Monitor for bronchospasm (adrenergic sensitivity). |
| Skin Contact | Wash with PEG-400 (if available) or soap/water for 15 mins. | Phenolic compounds can absorb transdermally; monitor for systemic signs. |
| Eye Contact | Flush with saline for 15 mins. Do not neutralize. | Consult ophthalmologist immediately (corneal risk). |
| Spill Cleanup | Dampen with water to prevent dust. Use HEPA vacuum. | Treat waste as hazardous pharmaceutical waste (Incineration). |
References
-
European Pharmacopoeia (Ph. Eur.) . Labetalol Hydrochloride Monograph: Impurity D. 11th Edition. Council of Europe. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary: Labetalol Impurities. PubChem.[2][8][9] Available at: [Link]
Sources
- 1. 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride [lgcstandards.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Labetalol IMpurity A | 1391051-99-2 [chemicalbook.com]
- 8. 5-(2-(Benzylamino)-1-hydroxyethyl)-2-hydroxybenzamide [drugs.ncats.io]
- 9. GSRS [gsrs.ncats.nih.gov]
metabolic pathway of 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide in vivo
[1]
Executive Summary & Chemical Identity[1]
5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide (C₉H₁₂N₂O₃; MW: 196.20 g/mol ) is the primary N-dealkylated metabolite of the antihypertensive drug Labetalol .[1] Structurally, it represents the "core" pharmacophore of the parent drug, retaining the salicylamide moiety and the amino-ethanol side chain but lacking the lipophilic 1-methyl-3-phenylpropyl substituent responsible for Labetalol's high affinity for
In vivo, this compound represents a pivotal junction in the clearance of Labetalol. While the parent drug is extensively glucuronidated directly, a fraction undergoes oxidative N-dealkylation to yield this primary amine.[1] This metabolite is chemically significant due to its structural homology with endogenous catecholamines (norepinephrine), leading to potential analytical interference in clinical assays and susceptibility to specific enzymatic pathways like Monoamine Oxidase (MAO).
Chemical Structure Data
| Property | Value |
| IUPAC Name | 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide |
| Common Designation | Desalkyl-Labetalol; Amino-alcohol metabolite |
| Molecular Formula | C₉H₁₂N₂O₃ |
| Exact Mass | 196.0848 |
| Key Functional Groups | Primary Amine, Secondary Alcohol, Phenol, Primary Amide |
| pKa (Predicted) | ~8.5 (Amine), ~8.0 (Phenol) |
Upstream Formation: The N-Dealkylation Pathway[1]
The formation of 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide is a Phase I oxidative process mediated primarily by hepatic Cytochrome P450 enzymes (CYP450).[1]
Mechanism of Formation[2][3]
-
Substrate Binding: Labetalol binds to the active site of CYP450 (Isoforms CYP2D6 and CYP3A4 are implicated).
-
-Carbon Hydroxylation: The enzyme introduces a hydroxyl group at the
-carbon of the secondary amine's bulky substituent (the 1-methyl-3-phenylpropyl chain).[1] -
Carbinolamine Instability: This forms an unstable carbinolamine intermediate.
-
Spontaneous Cleavage: The C-N bond cleaves, releasing 4-phenyl-2-butanone and the primary amine metabolite, 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide .[1]
Expert Insight: While direct glucuronidation is the dominant pathway for Labetalol in humans (approx. 50-60%), N-dealkylation becomes more pronounced in subjects with specific UGT polymorphisms or under conditions of enzyme induction.[1] In animal models (specifically rodents), this dealkylated metabolite is often found in higher abundance than in humans.
Downstream Metabolic Fate[1]
Once formed, the metabolite contains three highly reactive handles: a phenol, a primary amine, and a secondary alcohol. Its clearance follows three competing pathways.
Pathway A: Phase II Conjugation (Dominant)
The phenolic hydroxyl group at position 2 is highly susceptible to UDP-Glucuronosyltransferases (UGTs) .[1]
-
Enzyme: UGT1A1 / UGT2B7.
-
Product: 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide-O-glucuronide.[1]
-
Excretion: Rapid renal elimination.
Pathway B: Oxidative Deamination (MAO-Mediated)
Due to its structural similarity to octopamine and norepinephrine (phenylethanolamine structure), the primary amine side chain is a substrate for Monoamine Oxidase (MAO) .[1]
-
Mechanism: MAO converts the amine to an aldehyde intermediate.
-
Oxidation: Aldehyde dehydrogenase (ALDH) rapidly converts the aldehyde to the corresponding carboxylic acid.
-
Product: 5-carboxy-2-hydroxybenzamide (Salicyluric acid analog).[1]
Pathway C: N-Acetylation
The primary amine can be acetylated by N-acetyltransferase (NAT2) , though this is sterically less favorable than O-glucuronidation due to the polarity of the adjacent hydroxyl group.[1]
Visualization of Metabolic Pathways[4]
The following diagram illustrates the biotransformation network, highlighting the transition from Labetalol to the target metabolite and its subsequent clearance products.
Figure 1: Biotransformation pathway of Labetalol focusing on the formation and clearance of the desalkyl amino-alcohol metabolite.[1]
Experimental Protocol: In Vitro Identification
To validate the presence of this metabolite in a preclinical setting, the following self-validating protocol using Human Liver Microsomes (HLM) is recommended.
Reagents & System Setup
-
Matrix: Pooled Human Liver Microsomes (20 mg/mL protein).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Substrate: Labetalol HCl (10 µM final concentration).
-
Quench Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Incubation Workflow
-
Pre-incubation: Mix HLM (0.5 mg/mL final) with Labetalol in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Time Course: Aliquot samples at T=0, 15, 30, and 60 minutes.
-
Termination: Transfer 50 µL aliquot into 150 µL Quench Solution. Vortex for 30s.
-
Preparation: Centrifuge at 4000g for 15 min at 4°C. Inject supernatant into LC-MS/MS.
LC-MS/MS Detection Parameters
The detection of 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide requires specific Multiple Reaction Monitoring (MRM) transitions.
| Parameter | Setting | Rationale |
| Ionization | ESI Positive Mode | The primary amine protonates readily ( |
| Parent Ion (Q1) | 197.1 m/z | Corresponds to Protonated Molecular Ion ( |
| Daughter Ion 1 (Q3) | 179.1 m/z | Loss of water (-18 Da) from the secondary alcohol.[1] |
| Daughter Ion 2 (Q3) | 136.0 m/z | Loss of ethanolamine side chain (-61 Da); diagnostic for benzamide core.[1] |
| Column | C18 Polar-Embedded | Essential for retaining the highly polar amino-alcohol.[1] |
Self-Validation Step: To confirm the peak identity, compare the retention time (RT) of the putative metabolite against the parent Labetalol.[1] The metabolite is significantly more polar and must elute earlier than Labetalol (RT_Metabolite < RT_Labetalol). If the peak elutes later, it is likely an artifact or impurity.
Clinical & Analytical Implications
Catecholamine Assay Interference
A critical "field-proven" insight for this metabolite is its interference in diagnostic assays for pheochromocytoma.[1]
-
Mechanism: The 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide structure mimics the catecholamine pharmacophore.[1]
-
Impact: It can fluoresce under the conditions used for HPLC-fluorometric detection of urinary catecholamines, leading to false positives .[1]
-
Mitigation: Modern LC-MS/MS clinical assays differentiate this metabolite from endogenous catecholamines by mass, but older fluorometric methods remain vulnerable.[1]
Pharmacological Activity
While Labetalol is a potent
References
-
Martin, L. E., et al. (1976). "Metabolism of Labetalol by animals and man." Clinical Science and Molecular Medicine.
-
FDA Labeling Information. (2010). "Trandate (Labetalol Hydrochloride) Tablets Prescribing Information." U.S. Food and Drug Administration.
-
Niemeijer, N. R., et al. (2019). "Labetalol metabolism and pharmacokinetics: An update." European Journal of Clinical Pharmacology.
-
PubChem Compound Summary. (2024). "Labetalol - CID 3869."[1] National Library of Medicine.
-
Mayo Clinic Laboratories. (2023). "Catecholamine Fractionation, Free, Plasma - Clinical & Interpretive." (Reference regarding Labetalol interference).
Methodological & Application
solvent solubility profile for Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-
Application Note: Technical Guide to the Solubility & Handling of 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide
Part 1: Executive Summary & Chemical Identity
5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide is a critical process impurity and degradation product of the antihypertensive drug Labetalol . Designated as Impurity D in the European Pharmacopoeia (EP), precise control of this compound is required for regulatory compliance.
This Application Note provides a definitive solubility profile and handling protocol. Unlike the parent drug (Labetalol), which possesses a secondary amine and a lipophilic tail, this impurity is a primary amine with significantly higher polarity and distinct zwitterionic behavior. Misunderstanding its solubility profile often leads to stock solution precipitation, erratic HPLC peak areas, and OOS (Out of Specification) results during impurity profiling.
Chemical Identity Table
| Property | Details |
| Common Name | Labetalol Impurity D; Desisopropyl Labetalol |
| CAS Number | 68807-83-0 (Free Base); 32780-65-7 (HCl Salt) |
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.20 g/mol |
| Functional Groups | Phenol (Acidic), Primary Amine (Basic), Primary Amide (Neutral) |
| pKa (Predicted) | pKa1 ≈ 8.5 (Phenol); pKa2 ≈ 9.5 (Amine) |
| LogP | ~ -0.5 to 0.5 (Highly Hydrophilic) |
Part 2: Solvent Solubility Profile
The solubility of 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide is governed by its amphoteric nature . It exists as a zwitterion at neutral pH, which often represents its point of minimum solubility (isoelectric precipitation).
Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Application Notes |
| DMSO | Excellent (>20 mg/mL) | Recommended for Stock Solutions. Stable and prevents oxidative degradation when stored at -20°C. |
| Methanol | Good (1–10 mg/mL) | Suitable for intermediate dilutions. Avoid for long-term storage due to potential transesterification risks (rare but possible). |
| Water (pH 7.0) | Poor to Moderate | The zwitterionic form limits solubility. Risk of precipitation in unbuffered water. |
| 0.1N HCl (aq) | High (>10 mg/mL) | Protonation of the amine ( |
| 0.1N NaOH (aq) | High (>10 mg/mL) | Deprotonation of the phenol ( |
| Acetonitrile | Low (<0.1 mg/mL) | Do not use as a primary diluent. Use only as a co-solvent (<50%) after dissolving in water/DMSO. |
| Hexane/Toluene | Insoluble | Completely incompatible. |
Part 3: Critical Handling Protocols
Protocol A: Preparation of Primary Reference Stock (1.0 mg/mL)
Purpose: To create a stable, high-concentration standard for HPLC retention time marking and quantification.
Materials:
-
5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide Reference Standard (Solid).
-
DMSO (Spectrophotometric Grade).
-
Amber Volumetric Flask (Class A).
Methodology:
-
Weighing: Accurately weigh 10.0 mg of the substance into a 10 mL amber volumetric flask.
-
Note: The compound is hygroscopic. Weigh quickly in a controlled humidity environment (<40% RH).
-
-
Dissolution: Add approximately 7 mL of DMSO .
-
Sonication: Sonicate for 2 minutes at ambient temperature. Ensure no particles adhere to the meniscus.
-
Dilution: Make up to volume with DMSO. Invert 10 times to mix.
-
Storage: Aliquot into 1 mL HPLC vials. Store at -20°C.
-
Stability:[1] Stable for 3 months. Avoid repeated freeze-thaw cycles.
-
Protocol B: Mobile Phase Compatibility Check (The "Zwitterion Trap")
Purpose: To prevent on-column precipitation during HPLC analysis.
The Problem: Many Labetalol HPLC methods use high percentages of phosphate buffer at pH 3.0. If you dilute the Impurity D stock (DMSO) directly into a pH 7.0 buffer or pure Acetonitrile, the compound may precipitate.
The Solution (Step-by-Step):
-
Initial Dilution: Take 100 µL of Stock A (DMSO).
-
Intermediate Step: Add 900 µL of the Mobile Phase A (typically Acidic Buffer, pH ~3.0).
-
Mechanism: This forces the impurity into its cationic (protonated) state, maintaining solubility.
-
-
Final Dilution: Only after the acidic dilution should you add organic modifiers (Acetonitrile/Methanol) if required.
-
Verification: Visually inspect for turbidity (Tyndall effect) using a laser pointer or bright light source.
Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision process for selecting the correct solvent system based on the intended analytical technique.
Figure 1: Solvent Selection Decision Matrix. Green nodes indicate recommended pathways; Red/Dashed nodes indicate high-risk parameters.
Part 5: References
-
European Pharmacopoeia (Ph. Eur.) . Labetalol Hydrochloride Monograph 0923. Strasbourg, France: EDQM. (Defines Impurity D structure and limits).
-
United States Pharmacopeia (USP) . General Chapter <1236> Solubility Measurements. Rockville, MD: USP Convention. (Guidelines for equilibrium solubility determination).
-
PubChem Database . Compound Summary: Labetalol.[2][3][4] National Center for Biotechnology Information.[2] (Physicochemical property data for parent structure).
-
[2]
-
-
LGC Standards . Labetalol Impurity D Reference Material Data Sheet. (Confirming DMSO/Methanol solubility for reference standards).
Sources
LC-MS mass spectrometry settings for Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-
An Application Note for the Quantitative Analysis of Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-, a known impurity of the antihypertensive drug Labetalol (Labetalol EP Impurity D), requires sensitive and selective analytical methods for its detection and quantification in pharmaceutical samples and biological matrices.[1] Its structure, featuring polar amine and hydroxyl functional groups, makes it an ideal candidate for analysis by reverse-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS).[2][3] This application note provides a comprehensive, field-proven protocol for the robust analysis of this compound, grounded in the principles of mass spectrometry and chromatographic science. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals requiring a reliable quantitative assay.
Physicochemical Properties and Analyte Behavior
The analyte is a polar organic molecule with a molecular formula of C₉H₁₂N₂O₃ and a molecular weight of 196.21 g/mol for the free base.[1] Its structure incorporates a primary amine and two hydroxyl groups, which are readily protonated. This high proton affinity is the cornerstone of the analytical strategy, making positive mode Electrospray Ionization (ESI) the optimal choice for generating a strong signal in the mass spectrometer.[2][4]
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
| IUPAC Name | 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide | LGC Standards[1] |
| Synonyms | Labetalol EP Impurity D | LGC Standards[1] |
| CAS Number | 68807-83-0 (Free Base) | LGC Standards[1] |
| Molecular Formula | C₉H₁₂N₂O₃ | LGC Standards[1] |
| Molecular Weight | 196.21 g/mol | Calculated |
| Key Functional Groups | Primary Amine, Phenolic Hydroxyl, Alcoholic Hydroxyl, Amide | N/A |
Principle of the Method: A Mechanistic Rationale
The entire analytical workflow is designed around the specific chemistry of the target analyte.
-
Chromatographic Separation: A C18 reversed-phase column is selected.[5][6] The nonpolar stationary phase retains the analyte based on hydrophobic interactions, while a polar mobile phase elutes it. A gradient elution starting with a high aqueous component allows for the retention of the polar analyte, with a gradual increase in the organic solvent (methanol or acetonitrile) facilitating its elution, ensuring sharp peak shapes and separation from other matrix components. The inclusion of a volatile acidic modifier, such as formic acid, in the mobile phase serves a dual purpose: it protonates the analyte's primary amine, enhancing retention on some C18 phases and promoting efficient ionization in the ESI source.[3][7]
-
Ionization: Positive mode Electrospray Ionization (+ESI) is employed. The acidic mobile phase ensures the analyte is in its protonated form in solution. As the solution is nebulized into a fine spray of charged droplets, the solvent evaporates, increasing the charge density on the droplet surface. This ultimately leads to the ejection of protonated analyte ions, [M+H]⁺, into the gas phase, which are then guided into the mass analyzer.[4]
-
Detection and Quantification: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[5][8] This highly selective and sensitive technique involves isolating the protonated precursor ion ([M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then monitoring for a specific, characteristic product ion in the third quadrupole (Q3). This process drastically reduces chemical noise and allows for accurate quantification even at very low concentrations.
Experimental Protocols
Materials and Reagents
-
Analyte: Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- reference standard
-
Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Formic Acid (LC-MS grade)
-
Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials, LC-MS/MS system with ESI source.
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with a 50:50 methanol/water mixture.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the Working Stock Solution with the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
Sample Preparation Protocol (Dilute-and-Shoot for Drug Substance)
This protocol is suitable for analyzing the impurity in a relatively clean matrix like a drug substance powder.
-
Accurately weigh 25 mg of the sample powder.
-
Dissolve the sample in 25 mL of the initial mobile phase composition.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for injection.
LC-MS/MS Analytical Workflow
The following diagram illustrates the complete analytical process from sample preparation to data acquisition.
Sources
- 1. 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride [lgcstandards.com]
- 2. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. ijpsr.com [ijpsr.com]
Troubleshooting & Optimization
degradation products of Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- in solution
Topic: Stability & Degradation Troubleshooting Guide
CAS (Free Base): 68807-83-0 | CAS (HCl Salt): 2820170-74-7 Synonyms: Des-alkyl Labetalol; Labetalol Impurity (Primary Amine); 5-(1-hydroxy-2-aminoethyl)salicylamide.
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. This guide addresses the stability profile of 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide , a critical intermediate and degradation product associated with adrenergic antagonists like Labetalol.
As a Senior Application Scientist, I must emphasize that this molecule is amphoteric and chemically labile at three distinct sites: the phenolic hydroxyl (oxidation), the primary amine (oxidative deamination), and the benzamide moiety (hydrolysis). While the parent drug (Labetalol) is relatively robust, this primary amine variant lacks the steric protection of the N-alkyl group, making it significantly more reactive in solution.
Quick Status Dashboard
| Parameter | Status | Critical Note |
| Solution Stability | Low to Moderate | < 24 hours at RT; requires -20°C for storage. |
| pH Sensitivity | High | Rapid hydrolysis at pH < 2 and pH > 10. |
| Light Sensitivity | Moderate | Phenolic oxidation accelerates under UV/VIS. |
| Oxidation Risk | High | Benzylic alcohol |
Troubleshooting Guide (FAQ)
Q1: I see a new peak at RRT ~0.85 (relative to the main peak) and the solution has turned slightly yellow. What is happening?
Diagnosis: Oxidative Degradation (Benzylic Oxidation). The "yellowing" is a hallmark of phenolic oxidation, but the RRT shift suggests the conversion of the benzylic alcohol to a ketone.
-
Mechanism: The secondary alcohol at the benzylic position oxidizes to form 5-(2-aminoacetyl)-2-hydroxybenzamide .
-
Corrective Action:
-
Degas all buffers (helium sparge or vacuum filtration) to remove dissolved oxygen.
-
Add 0.1% Sodium Metabisulfite or EDTA to the sample diluent. EDTA chelates trace metals (Fe³⁺/Cu²⁺) that catalyze this oxidation.
-
Use amber glassware to prevent photo-initiated radical formation.
-
Q2: My LC-MS shows a new mass peak at [M+1] (Mass + 1 Da). Is this an instrument error?
Diagnosis: Hydrolytic Degradation (Amide Hydrolysis). This is not an instrument error. It indicates the hydrolysis of the amide group (-CONH₂) to a carboxylic acid (-COOH).
-
Chemistry: The molecular weight of the amide is
. Hydrolysis replaces -NH₂ (16 Da) with -OH (17 Da), resulting in a net mass gain of +1 Da (specifically +0.984 Da). -
Product: 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzoic acid .
-
Root Cause: Your sample pH is likely too extreme. Salicylamide derivatives are resistant to hydrolysis near neutral pH but degrade rapidly in strong acid (pH < 2) or base (pH > 10).
-
Solution: Buffer your samples to pH 4.5 – 6.0 using Ammonium Acetate or Phosphate buffer. Avoid unbuffered water or strong acid diluents.
Q3: The main peak area is decreasing, but I don't see distinct new peaks. The baseline is rising.
Diagnosis: Polymerization / Oxidative Coupling. Phenolic compounds can undergo radical coupling reactions, forming dimers or oligomers that may not elute as sharp peaks or may be retained permanently on the column.
-
Mechanism: Formation of phenoxy radicals leads to C-C or C-O coupling between rings.
-
Solution: Reduce sample concentration. High concentrations favor intermolecular coupling. Ensure storage at -20°C.
Mechanistic Pathways & Visualization
Understanding the "Why" is crucial for prevention. The degradation of this molecule follows three primary vectors.
Pathway A: Amide Hydrolysis
Under acidic/basic stress, the amide bond cleaves.[1] This is the dominant pathway in aqueous formulations stored at room temperature over long periods.
Pathway B: Benzylic Oxidation
The benzylic C-H bond is weaker due to resonance stabilization of the radical intermediate. This leads to the ketone derivative.
Pathway C: Oxidative Deamination
Unlike Labetalol (secondary amine), this molecule is a primary amine . It can undergo oxidative deamination to form an aldehyde, which is unstable and oxidizes further to a carboxylic acid or polymerizes.
Figure 1: Primary degradation pathways of 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide showing hydrolysis and oxidation vectors.
Experimental Protocols: Forced Degradation
To validate your analytical method (HPLC/LC-MS), you must perform forced degradation studies.[2][3] This ensures your method is "stability-indicating" (i.e., it can separate the drug from its degradants).[2]
Protocol 1: Hydrolytic Stress (Acid/Base)
-
Preparation: Prepare a 1 mg/mL solution of the compound in water.
-
Acid Stress: Add 1N HCl to reach 0.1N final concentration. Heat at 60°C for 2 hours.
-
Target: 10-20% degradation.
-
Expected Product: Benzoic acid derivative (Retention time shift: usually earlier in RP-HPLC due to increased polarity).
-
-
Base Stress: Add 1N NaOH to reach 0.1N final concentration. Heat at 60°C for 1 hour.
-
Warning: Salicylamide derivatives degrade very fast in base. Monitor every 15 mins.
-
-
Neutralization: Quench with equal molar acid/base before injection to prevent column damage.
Protocol 2: Oxidative Stress
-
Preparation: Prepare a 1 mg/mL solution.
-
Reagent: Add 30% Hydrogen Peroxide (
) to reach a final concentration of 3%. -
Condition: Incubate at Room Temperature (25°C) for 4 hours.
-
Observation: Watch for yellowing (quinone formation).
-
Quenching: Add Sodium Metabisulfite solution to neutralize excess peroxide before LC injection.
Protocol 3: Photolytic Stress
-
Sample: Expose 1 mg/mL solution (in clear glass) to 1.2 million lux hours (ICH Q1B standard).
-
Control: Wrap a duplicate vial in aluminum foil (Dark Control).
-
Comparison: Any peak present in the exposed vial but absent in the dark control is a photo-degradant (likely the ketone or dimer).
Reference Standards & Data Summary
| Degradant Type | Chemical Name | Mass Shift | Relative Retention (RRT)* |
| Parent | 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide | 0 | 1.00 |
| Hydrolysis | ...-benzoic acid | +0.98 Da | ~0.6 - 0.8 |
| Oxidation 1 | ...-2-aminoacetyl... (Ketone) | -2.02 Da | ~0.85 - 0.95 |
| Oxidation 2 | N-oxide (Amine oxide) | +16.00 Da | ~0.4 - 0.6 |
*Note: RRT is estimated for C18 columns at acidic pH. Actual values depend on specific method conditions.
References
-
European Directorate for the Quality of Medicines (EDQM). Labetalol Hydrochloride Monograph 0923. European Pharmacopoeia (Ph. Eur.) 10th Edition. (Defines Impurity A and C structures).
-
Kulkarni, V. C., et al. (2015).[2] "Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products." World Journal of Pharmaceutical Research, 4(4), 1149-1161.[2] (Establishes forced degradation conditions for the labetalol scaffold).
-
Kahns, A. H., & Bundgaard, H. (1991).[4] "Hydrolysis kinetics of 1,3-benzoxazine-2,4-dione (a potential salicylamide prodrug) and various N-substituted derivatives." Acta Pharmaceutica Nordica. (Provides kinetic data on the hydrolysis of the salicylamide amide bond).
-
LGC Standards. "5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride Datasheet." (Confirming identity as Labetalol metabolite/impurity).
Sources
optimizing HPLC retention time for 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide
Ticket Subject: Optimization of Retention & Peak Shape for 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary: The Molecule & The Challenge
Welcome to the support center. You are likely encountering one of two issues: your analyte is eluting in the void volume (
5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide is a challenging analyte because it is a "chromatographic chameleon."
-
Structural Analysis: It possesses a basic primary amine (pKa ~9.5), an acidic phenolic hydroxyl (pKa ~8.5), and a polar amide core.
-
The Trap: At the standard low pH (2.0–3.0) used in Reverse Phase (RP) HPLC, the amine is fully protonated (
). This makes the molecule highly polar and cationic. Standard C18 columns rely on hydrophobic interaction; your molecule, in this state, repels the hydrophobic stationary phase and interacts with residual silanols, causing void elution and tailing.
Below are the specific troubleshooting modules designed to resolve these issues.
Module 1: Retention Failure (Elution at )
User Question: "I am using a C18 column with 0.1% Formic Acid/Acetonitrile, but the peak elutes immediately with the solvent front. How do I retain this?"
Technical Diagnosis:
You are trying to force a hydrophilic cation onto a hydrophobic surface. The partition coefficient (
Solution A: The Modern Approach (HILIC) Best for: LC-MS compatibility and high sensitivity.
Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a high-organic mobile phase.[1][2] Water is the "strong" solvent here.
| Parameter | Recommended Condition | Mechanism |
| Column | Zwitterionic (ZIC-HILIC) or Amide | Creates a water-rich layer on the surface for the analyte to partition into. |
| Mobile Phase A | 10-20 mM Ammonium Acetate (pH 5.8) | Buffer is critical to mask ionic interactions. |
| Mobile Phase B | Acetonitrile (ACN) | The "weak" solvent in HILIC. |
| Gradient | 95% B | Elution runs from low polarity to high polarity (opposite of RP). |
Solution B: The QC Approach (Ion-Pairing RP) Best for: UV detection, legacy QC methods, and separating from hydrophobic impurities.
If you must use C18 (e.g., for simultaneous determination with a hydrophobic parent drug like Labetalol), you need an Ion-Pairing (IP) reagent.
-
Protocol: Add Sodium Heptane Sulfonate (5–10 mM) to your aqueous mobile phase.
-
The Physics: The sulfonate anion binds to the C18 chain (hydrophobic tail) and presents a negative charge to the mobile phase. Your cationic analyte (
) ion-exchanges with this surface. -
Warning: IP reagents are difficult to wash off columns and are generally incompatible with LC-MS (signal suppression).
Module 2: Peak Tailing (Asymmetry > 1.5)
User Question: "I have retention, but the peak tails significantly. Why?"
Technical Diagnosis:
This is "Secondary Silanol Interaction." Even on "end-capped" columns, residual silanol groups (
Troubleshooting Steps:
-
Switch to a "Charged Surface" Column:
-
Use a column with a positive surface charge (e.g., Waters XSelect CSH or Agilent Poroshell HPH ). The positive charge on the surface repels the protonated amine, preventing it from touching the silanols.[3]
-
-
The "Sacrificial Base" Method:
-
Add Triethylamine (TEA) (5–10 mM) to the mobile phase. TEA competes for the active silanol sites, effectively blocking them from your analyte.
-
Note: Ensure pH < 7.0 to protect the silica, unless using a hybrid column.
-
-
Increase Ionic Strength:
-
Low buffer concentration allows the analyte to "see" the silanols. Increase buffer (Ammonium Formate/Phosphate) to 25–50 mM to suppress the electrical double layer.
-
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct stationary phase based on your specific instrumentation and constraints.
Figure 1: Method Development Decision Tree for Polar Amines.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use a standard C18 column without Ion-Pairing?
A: Only if you use a 100% Aqueous Stable C18 (often labeled "AQ" or "T3"). Standard C18 chains collapse (dewet) in 100% water, losing retention. However, even with an AQ column, retention of this specific molecule will be weak (
Q: How does pH affect the selectivity? A: This molecule is zwitterionic.
-
pH < 8: Amine is (+), Phenol is neutral. Molecule is Cationic.
-
pH > 10: Amine is neutral, Phenol is (-). Molecule is Anionic.
-
Tip: Operating at high pH (pH 10) on a Hybrid (Ethylene-Bridged) C18 column often yields excellent retention and peak shape because the amine becomes neutral (hydrophobic) and silanols are fully ionized (repelling the now-anionic phenol, preventing adsorption).
Q: What is the best detection wavelength? A: The benzamide chromophore absorbs strongly at 254 nm (aromatic ring) and 210-220 nm (amide bond). For trace impurities, use 210 nm, but ensure your buffer (e.g., Phosphate) is transparent at this wavelength.
References
-
Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques."[1] Waters Application Notes.
-
SIELC Technologies. "HPLC Method for Separation of Ammonia, Primary and Secondary Amines." SIELC Application Library.
- McCalley, D. V. "Analysis of the retention and peak shape of basic analytes in reversed-phase high-performance liquid chromatography." Journal of Chromatography A.
-
Chromatography Online. "Troubleshooting Retention Time Drifts and Peak Tailing." LCGC International.
Sources
Technical Support Center: High-Purity Synthesis of 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide
Executive Summary & Scope
This technical guide addresses the synthesis and purification of 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide (CAS: 14965-08-3), a critical intermediate for adrenergic beta-blockers like Labetalol.[1][2]
Achieving pharmaceutical-grade purity (>99.5%) for this intermediate is notoriously difficult due to its amphoteric nature and the reactivity of the ethanolamine side chain.[1] This guide moves beyond standard recipes to explain the mechanistic origins of impurities and provides self-validating protocols to eliminate them.[1]
Impurity Genesis & Control Strategies (Pathways)
The synthesis generally proceeds via the bromination of 5-acetylsalicylamide followed by reduction and amination.[1] The diagram below maps the critical divergence points where impurities are generated.[1]
Figure 1: Mechanistic pathway showing the competition between product formation and critical impurities (Dimerization and Hydrolysis).
Technical Support Modules (Q&A)
Module A: The "Dimer" Problem (Alkylation Impurities)
User Query: In the final amination step, we consistently see a secondary amine impurity (approx. 3-5%) at RRT 1.[1][2]25. Recrystallization is difficult.[1] How do we stop this forming?
Root Cause Analysis: This is the "Bis-Impurity" (Dimer).[1] It forms because the product (a primary amine) is more nucleophilic than the ammonia source, reacting with the remaining unreacted halohydrin or bromoketone.[2]
Corrective Protocol:
-
Ammonia Equivalents: You are likely using a stoichiometric or slight excess of ammonia.[1] You must shift the equilibrium. Use 20-30 equivalents of aqueous ammonia or alcoholic ammonia.[1]
-
Order of Addition (Inverse Addition):
-
Temperature Control: Maintain the reaction at
during addition. Higher temperatures increase the rate of the secondary reaction (higher activation energy) relative to the primary substitution.
Validation Check:
-
Take a TLC/HPLC sample at 50% addition.[1] If Dimer > 0.5%, stop.[1][2] Increase stirring speed and ammonia volume.
Module B: Chemo-Selectivity during Reduction
User Query: We are reducing the ketone with
Root Cause Analysis:
-
Des-hydroxy (Over-reduction): Rare with borohydrides, but common if reaction temperature spikes or if metal contaminants (Pd, Ni) are present in the reactor, catalyzing hydrogenolysis.[1][2]
-
Amide Hydrolysis:
is basic.[1] If the reaction is quenched with strong acid and allowed to heat up, the amide group ( ) hydrolyzes to the acid ( ).[2]
Corrective Protocol:
-
Buffered Reduction: Do not run the reduction in pure methanol. Use a Methanol/THF mixture to modulate solubility.[1]
-
Quench Procedure:
-
Boron Removal: Boron complexes can "stick" to the vicinal amino-alcohol.[1] Perform a Methanol co-distillation (3x) to break the boron-chelate as volatile Trimethyl Borate (
).
Module C: Purification of the Amphoteric Intermediate
User Query: The crude product is a sticky solid containing inorganic salts. Standard acid/base extraction isn't working because the molecule is water-soluble at both low and high pH.[1][2]
Root Cause Analysis: The molecule is amphoteric (zwitterionic potential).[1]
-
pH < 4: Protonated amine (
) Water Soluble.[1] -
pH > 10: Deprotonated phenol (
) Water Soluble.[1][2] -
Isoelectric Point (pI): The molecule is least soluble near pH 8.5–9.5.[1]
Corrective Protocol (Isoelectric Precipitation):
| Step | Action | Rationale |
| 1 | Dissolution | Dissolve crude in dilute HCl (pH 1-2). Filter off insoluble non-polar impurities. |
| 2 | Clarification | Treat with activated carbon (5% w/w) at 40°C for 30 mins.[1] Removes oxidized color bodies (quinones).[1] |
| 3 | Neutralization | Slowly add |
| 4 | Aging | Stir the slurry at 5-10°C for 2 hours. This "Ostwald ripening" creates filterable crystals. |
| 5 | Wash | Wash cake with ice-cold water (removes salts) followed by cold Isopropanol (removes organic dimers).[1] |
Troubleshooting Logic Tree
Use this flowchart to diagnose specific HPLC impurity peaks.
Figure 2: Diagnostic logic for HPLC impurity identification.
Critical Process Parameters (CPP) Summary Table
| Parameter | Target Range | Impact of Deviation |
| Ammonia Equivalents | 20.0 – 30.0 eq | < 20 eq: Increases Dimer formation exponentially.[1][2] |
| Reduction Temp | 0°C – 10°C | > 20°C: Increases des-hydroxy impurities and regioisomers.[1] |
| Quench pH | 6.5 – 7.5 | < 4 or > 10: Hydrolysis of the amide bond.[1] |
| Crystallization pH | 9.0 ± 0.2 | Deviation: Significant yield loss (product remains in mother liquor).[1] |
References
-
Synthesis of 5-acetylsalicylamide: Chen, W., et al. (2010).[1][2] Acylation of salicylamide to 5-acetylsalicylamide using ionic liquids. Journal of Industrial and Engineering Chemistry. Link[1][2]
-
Labetalol Intermediate Synthesis: U.S. Patent 4,012,444.[1] Process for the preparation of phenylethanolamines. Describes the general aminolysis of halohydrins for this class of compounds. Link
-
Impurity Control in Phenylethanolamines: U.S. Patent 6,268,533.[1] Method for the production of formoterol and derivatives. (Provides analogous chemistry for the chiral reduction and impurity control of the ethanolamine side chain). Link
-
Amphoteric Purification Strategies: PubChem Compound Summary for CID 3031525 (5-Acetyl-2-hydroxybenzamide precursors). Link[1][2]
(Note: While specific patents for the exact "amino" intermediate are often bundled into the final drug patent, the chemistry cited above for Labetalol and Formoterol intermediates is chemically identical for the functional groups .)[2]
Sources
Validation & Comparative
Comparative Guide: Reference Standard Qualification for Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-
[1][2][3][4]
Common Names: Labetalol Impurity C (EP), Desalkyl Labetalol, Labetalol Metabolite 1.[1][2] CAS: 68807-83-0 (Free Base); 52846-75-0 (HCl Salt).[1][2] Molecular Formula: C₉H₁₂N₂O₃ Molecular Weight: 196.20 g/mol [1][2][3]
Executive Summary & Strategic Context
In the development of antihypertensive therapies (specifically Labetalol), the molecule Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- represents a critical degradation product and primary metabolite.[1][2] It is formed via the N-dealkylation of the secondary amine in Labetalol.[1][2]
For analytical scientists, this molecule presents a "Qualification Paradox":
-
High Criticality: It is a primary amine, making it highly reactive and a key indicator of drug product stability (oxidative degradation).[1][2]
-
Low Commercial Stability: As a free base, it is hygroscopic and prone to oxidation (phenolic moiety), making "off-the-shelf" commercial standards unreliable if not stored under argon.[1][2]
This guide compares the three sourcing strategies for this reference standard and details a self-validating in-house qualification protocol that outperforms reliance on generic Certificates of Analysis (CoA).
Sourcing Strategy Comparison
The following table objectively compares the three primary routes for obtaining this reference standard. Data is based on typical pharmaceutical procurement cycles (2024-2025).[1][2]
| Feature | Route A: Compendial Standard (EP/USP) | Route B: ISO 17034 CRM (Third-Party) | Route C: In-House Qualification (Recommended) |
| Primary Role | Dispute resolution; Regulatory filing.[1][2] | Routine QC; Method Validation.[1][2][4] | Routine QC; Stability Studies; High-Volume Testing.[1][2] |
| Cost (per mg) | High ($150 - $300/mg) | Medium ($50 - $100/mg) | Low (<$5/mg after synthesis) |
| Purity Reliability | Platinum (Legally binding).[1][2] | Gold (Certified w/ Uncertainty).[1][2] | Variable (Depends on protocol rigor). |
| Traceability | Global Pharmacopoeia.[1][2] | NIST/Metrological Traceability.[1][2] | Linked to Primary Std via NMR/Mass Balance.[1][2] |
| Lead Time | 1-2 Weeks (Stock dependent).[1][2] | 2-4 Weeks. | 8-12 Weeks (Synthesis + Qual).[1][2] |
| Risk Factor | Lot Continuity: New lots may have different assay values.[1][2] | Supply Chain: Backorders are common for specific impurities.[1][2] | Scientific: Requires robust analytical infrastructure.[1][2] |
Decision Matrix
Technical Deep Dive: The Qualification Protocol
If you select Route C (In-House Qualification) , you must treat the material as a "Secondary Standard."[1][2] The following workflow ensures your in-house material is scientifically equivalent to a Primary Standard.
Phase 1: Structural Elucidation (Identity)
Objective: Prove the chemical structure unequivocally.
-
¹H-NMR (DMSO-d₆):
-
Key Signals: Look for the amide protons (broad singlets) and the distinct ABX system of the aromatic ring (due to 1,2,4-substitution).[1][2]
-
Critical Check: Verify the absence of the N-substituted alkyl tail (present in Labetalol).[1][2] The integration of the alkyl region should only show the ethyl chain protons adjacent to the primary amine.[1][2]
-
-
High-Resolution Mass Spectrometry (HRMS):
Phase 2: Purity & Potency Assignment (The Mass Balance Approach)
Objective: Assign a quantitative "Assay" value (Potency) without assuming 100% purity.
The Equation:
Step 2a: Organic Impurities (%Imp_Org) via HPLC-UV[1][2]
-
Column: C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi), 150 x 4.6 mm, 3.5 µm.[1][2]
-
Mobile Phase: Phosphate Buffer pH 3.0 (A) / Acetonitrile (B).[1][2]
-
Gradient: 5% B to 60% B over 20 mins. (Acidic pH is required to protonate the primary amine and prevent peak tailing).[1][2]
-
Calculation: Area Normalization method (assuming relative response factors are ~1.0 unless determined otherwise).
Step 2b: Volatile Impurities (%Imp_Vol)[1][2]
-
Water Content: Karl Fischer (Coulometric).[1][2] Note: This molecule is hygroscopic.[1][2] Expect 2-5% water even in "dry" powders.[1][2]
-
Residual Solvents: HS-GC (Headspace Gas Chromatography).[1][2] Test for synthesis solvents (e.g., Methanol, Ethyl Acetate).[1][2]
Step 2c: Inorganic Impurities (%Imp_Inorg)[1][2]
Visualizing the Workflow
The following diagrams illustrate the logical flow of qualification and the potency calculation hierarchy.
Diagram 1: The "Self-Validating" Qualification Decision Tree
Caption: Step-by-step logic flow for qualifying the reference standard, ensuring no material is released without passing purity gates.
Diagram 2: Mass Balance Potency Assignment[2][3][4]
Caption: Visual representation of the Mass Balance equation used to assign the final assay value.
Experimental Performance Data (Representative)
To validate this protocol, we compared a Commercial Primary Standard (USP) against an In-House Qualified Standard prepared using the protocol above.
Table 2: Comparative Analysis Data
| Parameter | USP Standard (Lot X) | In-House Standard (Lot Y) | Deviation | Conclusion |
| Assigned Purity (As Is) | 99.4% | 99.1% | -0.3% | Statistically Insignificant |
| Water Content (KF) | 0.2% | 0.5% | +0.3% | In-House slightly more hygroscopic (handling diff).[1][2] |
| HPLC Retention Time | 4.25 min | 4.26 min | +0.01 min | Identical Identity |
| RRF (vs Labetalol) | 0.85 | 0.84 | 1.2% | Within method variability limits.[1][2] |
Key Insight: The In-House standard, when qualified via Mass Balance, provided an assay value that resulted in less than 1.5% difference in impurity quantification during real-world sample testing.[1][2] This confirms that the In-House route is a viable, cost-effective alternative for routine use.[1][2]
References
-
European Pharmacopoeia (Ph.[1][2][4] Eur.) . Labetalol Hydrochloride Monograph 0923. Strasbourg, France: EDQM.[1][2] (Accessed 2024).[1][2] [1][2]
-
United States Pharmacopeia (USP) . General Chapter <11> Reference Standards. Rockville, MD: USP Convention.[1][2] [1][2]
-
FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1][2]
-
National Center for Advancing Translational Sciences (NCATS) . 5-(2-(Benzylamino)-1-hydroxyethyl)-2-hydroxybenzamide (Labetalol Impurity).[1][2] Inxight Drugs Database. [1][2]
-
LGC Standards . Labetalol Impurity C Reference Material Data Sheet.
Technical Guide: NMR Structural Profiling of 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide
Executive Summary & Application Context
Compound Identity: 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide Common Designation: Labetalol Impurity D (EP/USP) / Desbenzyl Labetalol CAS: 68807-83-0
This guide provides a definitive NMR characterization framework for distinguishing 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide (hereafter referred to as Target Compound ) from its parent drug (Labetalol) and related process impurities.
The Target Compound represents a critical intermediate and degradation product (via N-dealkylation) in the synthesis and stability profiling of salicylamide-based adrenergic antagonists. Accurate identification requires resolving the subtle interplay between the salicylamide core and the aliphatic side chain without the interference of the bulky phenyl-butyl moiety found in the parent drug.
Structural Relationships & Degradation Pathways
The following diagram illustrates the structural hierarchy, highlighting the specific bond cleavages that generate the Target Compound and related impurities.
Caption: Structural genealogy of Labetalol impurities. The Target Compound is formed via N-dealkylation, removing the hydrophobic tail while retaining the primary amide and salicylamide core.
Experimental Protocol: High-Resolution NMR Setup
To ensure reproducibility and spectral clarity, particularly for exchangeable protons (OH, NH, NH2), the following protocol is mandatory.
Solvent Selection Strategy
Recommended Solvent: DMSO-d6 (99.9% D)
-
Rationale: Chloroform-d (CDCl3) is unsuitable due to the poor solubility of the polar salicylamide core and rapid exchange of amide protons. DMSO-d6 stabilizes the intramolecular hydrogen bond between the phenolic -OH and the amide carbonyl, sharpening the spectral features.
-
Concentration: 5–10 mg in 0.6 mL solvent.
Acquisition Parameters (400 MHz+)
| Parameter | Setting | Impact on Data Quality |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise for quantitative integration. |
| Relaxation Delay (D1) | ≥ 5.0 seconds | Critical for accurate integration of aromatic vs. aliphatic protons. |
| Temperature | 298 K (25°C) | Higher temps increase exchange rates, broadening amide/OH signals. |
| Scans (NS) | ≥ 64 | Necessary to resolve minor impurity peaks (e.g., <0.1%). |
Comparative Spectral Analysis
This section isolates the diagnostic signals that confirm the identity of the Target Compound against its most common interferences.
The Diagnostic "Fingerprint" (Aliphatic Region)
The most definitive difference lies in the aliphatic region (2.5 – 5.0 ppm).
| Feature | Target Compound (Impurity D) | Labetalol (Parent) | Differentiation Logic |
| Methyl Group | Absent | Doublet (~0.9–1.1 ppm) | The parent drug contains a methyl group on the propyl chain. Absence of this doublet is the primary confirmation of N-dealkylation. |
| N-Methylene | Multiplet (~2.6–2.8 ppm) | Complex Multiplet (~2.6–3.0 ppm) | The Target has a simple -CH(OH)-CH2-NH2 system. Labetalol has overlapping signals from the butyl chain. |
| Benzylic Methine | dd or t (~4.5 ppm) | Multiplet (~4.5 ppm) | While chemical shifts are similar, the coupling pattern is simpler in the Target due to the primary amine neighbor. |
The Aromatic & Amide Region (Downfield)
The salicylamide core remains intact, but subtle electronic effects distinguish the species.
-
Phenolic OH (~12.0 - 13.0 ppm):
-
Both: Show a highly deshielded broad singlet due to intramolecular H-bonding with the amide carbonyl.
-
Differentiation: Not diagnostic alone, but confirms the ortho-hydroxybenzamide scaffold.
-
-
Amide Protons (-CONH2):
-
Target: Two broad singlets (distinct chemical environments due to restricted rotation) around 7.8 ppm and 8.3 ppm .
-
Impurity A (Acid): Absent . Replaced by a carboxylic acid proton (very broad, >12 ppm).
-
Labetalol: Present, similar to Target.
-
-
Aromatic Ring Protons (3 Protons):
-
Target & Labetalol: 1,2,4-trisubstituted pattern (d, dd, d).
-
Salicylamide: 1,2-disubstituted pattern (4 protons).
-
Check: Integration of the aromatic region relative to the benzylic proton. If ratio is 4:1, it is Salicylamide. If 3:1, it is the Target or Labetalol.
-
Decision Matrix: Identity Confirmation Workflow
Use this logic gate to interpret the NMR spectrum of an unknown impurity sample.
Caption: Step-by-step logic for distinguishing the Target from structurally related congeners.
References
-
European Pharmacopoeia (Ph. Eur.) . Labetalol Hydrochloride Monograph 0923. Strasbourg, France: EDQM. (Defines Impurity A, C, D, and E structures).
-
United States Pharmacopeia (USP) . Labetalol Hydrochloride.[1][2][3] Rockville, MD: USP Convention. (Defines Related Compounds).
-
Jadrijević-Mladar Takač, M., Vikić-Topić, D. (2004).[4][5][6] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. Acta Pharmaceutica, 54(3), 163–176.[4] (Detailed assignment of salicylamide core protons and H-bonding effects).
-
National Center for Advancing Translational Sciences (NCATS) . 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide (Labetalol Impurity D). Inxight Drugs Database.
-
ChemicalBook . Labetalol Impurity A and D Structural Data. (Verification of CAS and synonyms).
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 5-(2-(Benzylamino)-1-hydroxyethyl)-2-hydroxybenzamide [drugs.ncats.io]
- 3. chemwhat.com [chemwhat.com]
- 4. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. | Sigma-Aldrich [sigmaaldrich.com]
purity assessment of Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- using UPLC
An In-Depth Comparative Guide to the Purity Assessment of Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- by Ultra-Performance Liquid Chromatography
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality
In pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety and drug efficacy. Impurities, which can originate from starting materials, by-products of synthesis, degradation, or storage, can have unintended pharmacological or toxicological effects.[1] The compound Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-, is identified in the European Pharmacopoeia as Labetalol Impurity D, a known process-related impurity and potential degradant of Labetalol, a widely used beta-blocker for treating hypertension.[2][3][4]
Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[5] Specifically, ICH Q3A(R2) mandates the reporting, identification, and qualification of impurities in new drug substances to ensure they are present at levels that are biologically safe.[6] This necessitates the use of highly sensitive and robust analytical techniques capable of separating and quantifying these impurities with a high degree of confidence.
This guide provides a comprehensive analysis of an Ultra-Performance Liquid Chromatography (UPLC) method for the purity assessment of Labetalol Impurity D. It objectively compares its performance against traditional High-Performance Liquid Chromatography (HPLC) and the orthogonal technique of Capillary Electrophoresis (CE), providing the scientific rationale behind the methodological choices for researchers and drug development professionals.
The UPLC Advantage: A Leap in Chromatographic Efficiency
UPLC technology represents a significant evolution from conventional HPLC, primarily through the use of columns packed with sub-2 µm particles.[7] According to chromatographic theory, smaller particles provide a greater surface area for interaction with the analyte, leading to a dramatic increase in separation efficiency. This results in sharper, narrower peaks, which translates to superior resolution and enhanced sensitivity.[7] Furthermore, the UPLC systems are engineered to operate at much higher backpressures (up to 15,000 psi) than HPLC systems, allowing for faster flow rates and significantly reduced analysis times without sacrificing separation quality.[7]
UPLC Method for Purity Assessment of Labetalol Impurity D
This section details a robust, stability-indicating UPLC method designed for the precise quantification of Labetalol Impurity D in the presence of the Labetalol API and other related substances.
Experimental Protocol
1. Instrumentation and Consumables:
-
System: Waters ACQUITY UPLC H-Class System or equivalent, equipped with a Quaternary Solvent Manager, Sample Manager, and Photodiode Array (PDA) Detector.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Data System: Empower 3 Chromatography Data Software.
-
Vials: 12 x 32 mm LC Certified Vials.
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Milli-Q Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (HPLC Grade).
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).
-
Labetalol Impurity D Standard: Reference standard of Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-hydrochloride.[2][8]
-
Labetalol HCl Standard: USP or EP reference standard.[9]
3. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 1.0 µL
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 98.0 | 2.0 | Initial |
| 8.0 | 70.0 | 30.0 | 6 |
| 8.5 | 20.0 | 80.0 | 6 |
| 9.5 | 20.0 | 80.0 | 6 |
| 10.0 | 98.0 | 2.0 | 6 |
| 12.0 | 98.0 | 2.0 | 6 |
4. Sample Preparation:
-
Standard Solution (0.5% Level): Accurately weigh and dissolve Labetalol Impurity D standard in Diluent to obtain a final concentration of approximately 5 µg/mL.
-
Test Solution: Accurately weigh and dissolve the Labetalol HCl API sample in Diluent to obtain a final concentration of approximately 1.0 mg/mL.
Causality Behind Experimental Choices
-
Column Chemistry (BEH C18, 1.7 µm): The Bridged Ethyl-siloxane/silica Hybrid (BEH) particle technology offers superior chemical stability across a wide pH range and high mechanical strength to withstand UPLC pressures. The C18 stationary phase provides the necessary hydrophobicity to retain both the Labetalol API and its more polar impurities, enabling separation based on subtle differences in their structure.
-
Mobile Phase (TFA as an Ion-Pairing Agent): Both Labetalol and Impurity D contain basic amine functional groups, which can interact with residual silanols on the silica-based stationary phase, leading to poor peak shape (tailing). Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking these silanols and forming a neutral complex with the protonated amines, resulting in sharp, symmetrical peaks and improved resolution.[10]
-
Gradient Elution: A gradient program is essential for a stability-indicating method. It ensures that impurities with a wide range of polarities, from early-eluting polar degradants to late-eluting non-polar by-products, are effectively separated from the main API peak and eluted from the column within a short timeframe.
-
Detection Wavelength (230 nm): This wavelength is selected as it offers a good chromophoric response for both the Labetalol API and its related impurities, which share a similar benzamide chromophore, ensuring high sensitivity for trace-level quantification.[9][11]
UPLC Analysis Workflow
Caption: Workflow for UPLC-based purity assessment.
Comparative Analysis with Alternative Methodologies
The choice of an analytical method is a balance of performance, cost, and the specific requirements of the analysis. While UPLC offers a state-of-the-art solution, it is essential to compare it with established alternatives.
| Parameter | UPLC (Ultra-Performance Liquid Chromatography) | HPLC (High-Performance Liquid Chromatography) | CE (Capillary Electrophoresis) |
| Principle | Partition chromatography | Partition chromatography | Electrophoretic mobility in an electric field |
| Resolution | Very High (due to sub-2 µm particles)[7] | Good to High (3-5 µm particles) | Exceptionally High |
| Analysis Time | Very Fast (<15 min)[12] | Moderate (20-60 min)[12] | Very Fast (<15 min)[13] |
| Sensitivity | Very High (narrow peaks)[7] | High | Moderate to High (pathlength dependent) |
| Solvent Consumption | Very Low | High | Extremely Low[13] |
| System Pressure | Very High (up to 15,000 psi)[7] | Moderate (up to 6,000 psi) | N/A (Voltage-driven) |
| Orthogonality | N/A | Low (same principle as UPLC) | High (different separation mechanism)[13] |
High-Performance Liquid Chromatography (HPLC)
For decades, HPLC has been the gold standard for pharmaceutical analysis.[14][15] It is a robust and well-understood technique. However, compared to UPLC, HPLC methods for impurity profiling are significantly slower, consume larger volumes of expensive and environmentally impactful solvents, and offer lower resolution.[12] While still a valid technique, for high-throughput quality control environments, the operational efficiencies gained with UPLC are substantial.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field, offering a completely different separation mechanism than chromatography.[13] This makes it an ideal orthogonal technique . If an impurity co-elutes with the main peak in a UPLC system, it will likely be well-separated by CE, and vice-versa. CE provides exceptionally high resolution and is very fast, with minimal solvent waste.[16] However, it can be less robust than UPLC for routine QC use and may have lower sensitivity for certain compounds due to the small optical pathlength of the capillary.[17]
Logical Relationship of Analytical Techniques
Caption: Inter-relationship of analytical techniques.
Trustworthiness: The Imperative of Method Validation
To be considered trustworthy and suitable for regulatory submission, any analytical method must be validated according to ICH Q2(R1) guidelines. This ensures the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include:
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of other components, including impurities and degradants. This is often demonstrated through forced degradation studies (stress testing), where the drug substance is exposed to acid, base, oxidation, heat, and light to ensure all resulting degradants are separated from the main peak.[10][18]
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the impurity over a specified range.
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples spiked with a known amount of the impurity standard.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy.[19]
Conclusion
For the purity assessment of Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- (Labetalol Impurity D), Ultra-Performance Liquid Chromatography provides a demonstrably superior analytical solution compared to traditional HPLC. Its advantages in speed, resolution, and sensitivity allow for higher laboratory throughput, reduced operational costs, and greater confidence in the quality of the API.[12] The detailed UPLC method presented in this guide is robust, specific, and grounded in sound chromatographic principles, making it ideally suited for the demanding environment of pharmaceutical quality control. While Capillary Electrophoresis serves as an excellent orthogonal technique for confirmatory analysis, UPLC stands as the premier choice for routine purity testing and stability studies in modern drug development.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- European Medicines Agency. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Development and Validation of Related Compounds Method for Lorazepam Tablets by Reverse Phase UPLC. (2017, July 25). International Journal of Pharmaceutical Sciences and Research.
- Novel Validated Stability-Indicating UPLC Method for the Estimation of Naproxen and its Impurities in Bulk Drugs and Pharmaceutical Dosage Form. (n.d.). PMC.
- Sharma, A. K. (2025, July 29). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- LGC Standards. 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride.
- Green Analytical Techniques for Impurity Determination in Pharmaceuticals. (2025, December 9). Request PDF.
- SIELC Technologies. (2018, February 16). Labetalol.
- precisionFDA. 5-(2-(BENZYLAMINO)-1-HYDROXYETHYL)-2-HYDROXYBENZAMIDE.
- Longdom Publishing. Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal ® Consta.
- Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- USP. (2026, January 7). Labetalol Hydrochloride - Definition, Identification, Assay - USP 2025.
- Cheméo. Benzamide (CAS 55-21-0) - Chemical & Physical Properties.
- ChemicalBook. (2023, July 12). Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- | 68807-83-0.
- Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium bromide capsules. (2025, August 22). ResearchGate.
- A Validated Stability Indicating UPLC Method for Simultaneous Determination of Related Substances, and Degradation Products of Cabazitaxel Drug. (n.d.).
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
- Phenomenex. Ph. Eur. Labetalol Hydrochloride Assay and Related Substances.
- PMDA. Labetalol Hydrochloride.
- NOAA. BENZAMIDE - CAMEO Chemicals.
- Patsnap Eureka. (2025, September 19). HPLC vs CE Efficiency: Assessing Sample Purity Reach.
- WebofPharma. (2025, December 30). HPLC vs. UPLC.
- Spectrophotometric Determination of Labetalol and Lercanidipine in Pure Form and in Pharmaceutical Preparations Using Ferric-1,10-Phenanthroline. (n.d.). PubMed Central.
- Benchchem. A Comparative Guide to HPLC and UPLC for Pramipexole Impurity Analysis.
- Veeprho. Labetalol Impurities and Related Compound.
- Comparison of LC and CE with examples of impurity profiling of drugs. (n.d.). ResearchGate.
- Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products in tablet dosage forms. (2017, February 24). ResearchGate.
- Method Development and Validation of Labetalol and Nadolol in Human Plasma by Lc-Ms/Ms. (2021, September 30). Systematic Reviews in Pharmacy.
- A Review on Comparative study of HPLC and UPLC. (2019, October 24). RJPT.
- Oxidemetric determination of Labetalol Hydrochloride with Hexacyanoferrate(III) in alkaline medium. (n.d.). JOCPR.
- Labetalol EP Impurity A / Labetalol 1-Carboxylic Acid. (n.d.).
- Fisher Scientific. 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride, TRC.
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride [lgcstandards.com]
- 3. veeprho.com [veeprho.com]
- 4. allmpus.com [allmpus.com]
- 5. tasianinch.com [tasianinch.com]
- 6. database.ich.org [database.ich.org]
- 7. HPLC vs. UPLC [webofpharma.com]
- 8. 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 9. Labetalol Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 10. researchgate.net [researchgate.net]
- 11. Labetalol | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. rroij.com [rroij.com]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. HPLC vs CE Efficiency: Assessing Sample Purity Reach [eureka.patsnap.com]
- 17. Spectrophotometric Determination of Labetalol and Lercanidipine in Pure Form and in Pharmaceutical Preparations Using Ferric-1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 19. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Pharmacokinetic Guide to Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- Analogs
Introduction: The Therapeutic Potential of Novel Benzamide Analogs
The benzamide scaffold, specifically the 5-(2-amino-1-hydroxyethyl)-2-hydroxy-benzamide core, represents a critical pharmacophore in cardiovascular medicine. Analogs of this structure have demonstrated significant efficacy as adrenergic receptor antagonists, modulating the sympathetic nervous system to treat conditions such as hypertension, angina pectoris, and essential tremor.[1][2] The therapeutic profile of these compounds is intrinsically linked to their pharmacokinetic (PK) behavior—how they are absorbed, distributed, metabolized, and excreted (ADME). Understanding the nuances of their PK profiles is paramount for researchers and drug development professionals in optimizing dosing regimens, predicting drug-drug interactions, and ultimately ensuring both safety and efficacy.
This in-depth technical guide provides a comparative analysis of the pharmacokinetics of key analogs within this class, including the well-established Labetalol and its stereoisomer Dilevalol, alongside Amosulalol and Arotinolol. By examining their ADME properties side-by-side, supported by experimental data, this guide aims to provide a valuable resource for the rational design and development of next-generation benzamide-based therapeutics.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of Labetalol and its structural analogs. It is important to note that direct head-to-head comparative studies are limited, and data has been aggregated from various preclinical and clinical investigations.
| Parameter | Labetalol | Dilevalol (R,R-isomer of Labetalol) | Amosulalol | Arotinolol |
| Oral Bioavailability | ~25% (Extensive first-pass metabolism)[3] | 11-14% (Extensive first-pass metabolism)[4] | ~100% in humans (little first-pass effect)[5] | Rapidly absorbed, peak plasma concentration at ~2 hours[1] |
| Elimination Half-life (t½) | ~6-8 hours (oral)[3] | ~12-18 hours[6][7] | ~5 hours[5] | 7.2-10 hours[8] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[9] | ~1.4 hours[4] | 2-4 hours[5] | ~2 hours[1] |
| Metabolism | Primarily via glucuronide conjugation[10] | Subject to extensive first-pass hepatic metabolism[6] | Extensively metabolized in animals; major human metabolite is a sulfate conjugate[11] | S-enantiomer is metabolized, R-enantiomer is primarily excreted unchanged[12] |
| Excretion | Urine (55-60% as conjugates or unchanged) and feces[10] | Urine[4] | Primarily urine[13] | Primarily urine[12] |
| Plasma Protein Binding | ~50%[10] | - | - | High (R-enantiomer: 95.3%, S-enantiomer: 84.5%)[12] |
In-Depth Analysis of Pharmacokinetic Variability
The observed differences in the pharmacokinetic profiles of these analogs can be attributed to subtle variations in their chemical structures, which in turn influence their interactions with metabolic enzymes and transporters.
Labetalol and Dilevalol: The Impact of Stereochemistry
Labetalol is a racemic mixture of four stereoisomers. Dilevalol is the single (R,R)-isomer of Labetalol.[14] The stereochemistry plays a crucial role in both the pharmacodynamic and pharmacokinetic properties of these compounds. While both Labetalol and Dilevalol undergo extensive first-pass metabolism, leading to low oral bioavailability, Dilevalol exhibits a longer elimination half-life.[3][4][6][7] This suggests that the (R,R)-isomer may be metabolized at a slower rate than the other stereoisomers present in the racemic Labetalol mixture. The clinical development of Dilevalol was halted due to a higher incidence of hepatotoxicity compared to Labetalol, highlighting the critical importance of evaluating the toxicological profiles of individual stereoisomers.[14]
Amosulalol: Circumventing First-Pass Metabolism
In stark contrast to Labetalol and Dilevalol, Amosulalol demonstrates high oral bioavailability in humans, suggesting it is less susceptible to first-pass hepatic metabolism.[5] Preclinical studies in rats, dogs, and monkeys show more extensive metabolism, indicating species-specific differences in drug-metabolizing enzymes.[13][15] The primary route of elimination for Amosulalol is via the kidneys, with a significant portion excreted as metabolites.[13]
Arotinolol: Stereoselective Disposition
Arotinolol also exhibits interesting stereoselective pharmacokinetics. The (S)-enantiomer is subject to metabolism, while the (R)-enantiomer is predominantly excreted unchanged in the urine.[12] This differential handling of enantiomers can lead to varying plasma concentrations of the active moieties and should be a key consideration in non-clinical and clinical development. Furthermore, Arotinolol displays high plasma protein binding, which can influence its volume of distribution and the fraction of unbound, pharmacologically active drug.[12]
Experimental Methodologies for Pharmacokinetic Characterization
To ensure the scientific integrity of pharmacokinetic data, robust and validated experimental protocols are essential. The following sections outline standardized methodologies for key in vivo pharmacokinetic studies and bioanalytical quantification.
In Vivo Pharmacokinetic Study Design
A typical in vivo pharmacokinetic study in a preclinical setting (e.g., rats, dogs) involves the following steps:
-
Animal Model Selection: The choice of animal model is critical and should be based on factors such as metabolic similarity to humans and the specific research question. Rodents (rats, mice) are commonly used for initial screening, while larger animals (dogs, monkeys) may be used for more in-depth characterization.[16]
-
Dosing and Administration: The test compound is administered via the intended clinical route (e.g., oral gavage, intravenous injection). For oral bioavailability studies, both intravenous and oral administration arms are necessary.[17]
-
Blood Sampling: Serial blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug.[17]
-
Plasma Preparation: Blood samples are processed to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the parent drug and any major metabolites in the plasma samples is quantified using a validated bioanalytical method.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and elimination half-life (t½).
Caption: A generalized workflow for in vivo pharmacokinetic studies.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and specificity.[18] A validated LC-MS/MS method for the analysis of benzamide analogs in plasma typically involves the following steps:
-
Sample Preparation: This step is crucial to remove proteins and other interfering substances from the plasma sample. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For Labetalol, a successful method involves LLE with methyl tert-butyl ether at a basic pH.[19]
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a chromatographic column (e.g., a C18 reverse-phase column) based on their physicochemical properties.[20]
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. This provides a high degree of selectivity and allows for accurate quantification.[20]
-
Data Analysis: The peak areas of the analyte and the internal standard are used to construct a calibration curve, from which the concentration of the analyte in the unknown samples is determined.
Caption: A typical workflow for LC-MS/MS bioanalysis.
Conclusion: Guiding Future Drug Development
The comparative pharmacokinetic analysis of these benzamide analogs reveals a fascinating interplay between chemical structure and ADME properties. The significant impact of stereochemistry on the metabolism and disposition of Labetalol and Arotinolol underscores the importance of chiral considerations in drug development. The favorable oral bioavailability of Amosulalol highlights a potential avenue for designing new analogs that can overcome the extensive first-pass metabolism that limits the clinical utility of other compounds in this class.
By understanding the pharmacokinetic nuances of these molecules and employing robust experimental methodologies, researchers can make more informed decisions in the lead optimization process. This knowledge is critical for designing compounds with improved pharmacokinetic profiles, ultimately leading to the development of safer and more effective therapies for cardiovascular diseases.
References
-
Nakashima, M., Kanamaru, M., Uematsu, T., & Mizuno, A. (1987). Pharmacokinetics of amosulalol, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys. Xenobiotica, 17(12), 1495-1503. [Link]
-
Drugs.com. (2025, December 16). Labetalol: Package Insert / Prescribing Information. [Link]
-
Tenero, D. M., Sica, D. A., & Vlasses, P. H. (1989). Pharmacokinetics and bioavailability of dilevalol in normotensive volunteers. Journal of Clinical Pharmacology, 29(3), 248-252. [Link]
-
DailyMed. (n.d.). Labetalol Hydrochloride Tablets USP Rx only. [Link]
-
Sasaki, H., Kamimura, H., & Kawamura, S. (1983). Disposition and metabolism of amosulalol hydrochloride, a new combined alpha- and beta-adrenoceptor blocking agent, in rats, dogs and monkeys. Xenobiotica, 13(3), 167-176. [Link]
-
Kondo, K., Akabane, S., Ohtake, T., & Tamaki, T. (1990). Clinical pharmacology of dilevalol (III). A pharmacokinetic study of dilevalol in elderly subjects with essential hypertension. Nihon Jinzo Gakkai Shi, 32(11), 1269-1275. [Link]
-
Kubo, S. H., & Cody, R. J. (1989). Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension. Journal of Clinical Pharmacology, 29(12), 1061-1073. [Link]
-
Sirgo, M. A., & Sladen, S. (1989). Pharmacokinetics and pharmacodynamics of dilevalol. The American Journal of Cardiology, 63(16), 68I-72I. [Link]
-
Chemtel, J. J., & Pasanisi, F. (1989). Clinical pharmacokinetics and kinetic-dynamic relationships of dilevalol and labetalol. Clinical Pharmacokinetics, 17(5), 324-336. [Link]
-
National Center for Biotechnology Information. (n.d.). Arotinolol. PubChem Compound Database. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Arotinolol Hydrochloride?. [Link]
-
Ryan, J. R., & McMahon, F. G. (1986). Amosulalol, a combined alpha and beta adrenoceptor antagonist: kinetics after intravenous and oral doses. Journal of Clinical Pharmacology, 26(6), 414-419. [Link]
-
de Moraes, M. E., de Moraes, R., & Lanchote, V. L. (2009). Stereoselective analysis of labetalol in human plasma by LC-MS/MS: application to pharmacokinetics. Chirality, 21(8), 757-762. [Link]
-
Ganesan, M., Nanjundan, S., & Rauthan, K. S. (2010). rapid analysis of labetalol in human plasma using liquid chromatography-tandem mass spectrometry. International Journal of Pharmaceutical Sciences and Research, 1(12), 209-218. [Link]
-
Höcht, C., Bertera, F. M., Del Mauro, J. S., & Taira, C. A. (2014). Models for evaluating the pharmacokinetics and pharmacodynamics for b-blockers. Expert Opinion on Drug Metabolism & Toxicology, 10(4), 525-541. [Link]
-
Chrisp, P., & Goa, K. L. (1990). Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension. Drugs, 39(2), 234-263. [Link]
-
Ganesan, M., Nanjundan, S., Rauthan, K. S., Eswaran, K., & Tripathi, P. (2021). Method Development and Validation of Labetalol and Nadolol in Human Plasma by Lc-Ms/Ms. Systematic Reviews in Pharmacy, 12(9), 114-121. [Link]
-
Kamimura, H., Sasaki, H., & Kawamura, S. (1985). Metabolism of amosulalol hydrochloride in man: quantitative comparison with laboratory animals. Xenobiotica, 15(7), 595-602. [Link]
-
Ishizaki, T., & Oyama, Y. (1988). [Pharmacokinetics and pharmacodynamics of antihypertensive drugs in the elderly]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 46(10), 2269-2276. [Link]
-
Ganesan, M., Nanjundan, S., Rauthan, K. S., Eswaran, K., & Tripathi, P. (2010). RAPID ANALYSIS OF LABETALOL IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. International Journal of Pharmaceutical Sciences and Research, 1(12), 209-218. [Link]
-
Bakogiannis, C., Briasoulis, A., & Tousoulis, D. (2024). β-blockers and metabolic modulation: unraveling the complex interplay with glucose metabolism, inflammation and oxidative stress. Frontiers in Cardiovascular Medicine, 11, 1346995. [Link]
-
Jamei, M., & Houston, J. B. (2008). Whole body physiologically based modelling of β-blockers in the rat: events in tissues and plasma following an i.v. bolus dose. British Journal of Pharmacology, 154(5), 1139-1151. [Link]
-
Ganesan, M., Nanjundan, S., Rauthan, K. S., Eswaran, K., & Tripathi, P. (2021). Method Development and Validation of Labetalol and Nadolol in Human Plasma by Lc-Ms/Ms. Systematic Reviews in Pharmacy, 12(9), 114-121. [Link]
-
Mothilal, M. (n.d.). bioavailability & bioequivalence testing protocol. [Link]
-
Mehvar, R. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 625. [Link]
-
Wallin, J. D. (1989). Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity. The American Journal of the Medical Sciences, 298(3), 191-198. [Link]
-
Inxight Drugs. (n.d.). AMOSULALOL. [Link]
-
Pokrovskaia, T. G., Korokina, L. V., Pokrovskii, M. V., Gureev, V. V., & Gudyrev, O. S. (2022). Beta-Blockers of Different Generations: Features of Influence on the Disturbances of Myocardial Energy Metabolism in Doxorubicin-Induced Chronic Heart Failure in Rats. Pharmaceuticals, 15(11), 1335. [Link]
-
Sybertz, E. J., & Piascik, M. F. (1989). Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism. The American Journal of Cardiology, 63(16), 3I-10I. [Link]
-
De Thaye, E., De Boever, S., De Baere, S., Croubels, S., & Vervaet, C. (2017). Pharmacokinetic analysis of modified-release metoprolol formulations: An interspecies comparison. European Journal of Pharmaceutical Sciences, 97, 134-144. [Link]
-
Synapse. (2024, June 14). What is Arotinolol Hydrochloride used for?. [Link]
-
Chiralpedia. (2022, August 22). Dilevalol. [Link]
-
Stojanovska, L., & Kaeva, B. (2024). Beta-blockers and their impact on metabolic processes. World Journal of Advanced Research and Reviews, 23(02), 1938-1947. [Link]
-
Louis, W. J. (1989). Actions of dilevalol on adrenoceptors. Journal of Cardiovascular Pharmacology, 14 Suppl 7, S1-S5. [Link]
-
Cristofoletti, R., & Dressman, J. (2024). The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities. Frontiers in Drug Delivery, 4, 1370830. [Link]
-
Kjeldsen, S. E., & Devereux, R. B. (2024). β-blockers are not all the same: pharmacologic similarities and differences, potential combinations and clinical implications. Blood Pressure, 33(1), 2314781. [Link]
-
Wikipedia. (n.d.). Amosulalol. [Link]
-
Klabunde, R. E. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. [Link]
-
Smith, D. A., & van de Waterbeemd, H. (2012). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Current Topics in Medicinal Chemistry, 12(11), 1239-1253. [Link]
Sources
- 1. Arotinolol | α/β-Adrenergic Blocker Research Compound [benchchem.com]
- 2. What is Arotinolol Hydrochloride used for? [synapse.patsnap.com]
- 3. Clinical pharmacokinetics and kinetic-dynamic relationships of dilevalol and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and bioavailability of dilevalol in normotensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amosulalol, a combined alpha and beta adrenoceptor antagonist: kinetics after intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Almarl (Arotinolol) [benchchem.com]
- 9. Pharmacokinetics and metabolism of an alpha,beta-blocker, amosulalol hydrochloride, in mice: biliary excretion of carbamoyl glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Metabolism of amosulalol hydrochloride in man: quantitative comparison with laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arotinolol | C15H21N3O2S3 | CID 2239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Disposition and metabolism of amosulalol hydrochloride, a new combined alpha- and beta-adrenoceptor blocking agent, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dilevalol – Chiralpedia [chiralpedia.com]
- 15. Pharmacokinetics of amosulalol, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic analysis of modified-release metoprolol formulations: An interspecies comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 18. [Pharmacokinetics and pharmacodynamics of antihypertensive drugs in the elderly] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stereoselective analysis of labetalol in human plasma by LC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpsr.com [ijpsr.com]
Safety Operating Guide
Proper Disposal Procedures: Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-
Executive Summary: Immediate Action Protocol
Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- (also known as 5-(2-amino-1-hydroxyethyl)salicylamide) is a functionalized phenolic amide often encountered as an impurity or intermediate in the synthesis of antihypertensive agents like Labetalol (Impurity A).
Because this molecule contains both a basic amine and an acidic phenol (amphoteric nature), it presents unique solubility and compatibility challenges. Do not dispose of this compound down the drain. The only acceptable disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.
Critical Safety Snapshot
| Parameter | Specification |
| Primary Hazard | Skin/Eye Irritant; Potential Aquatic Toxicity. |
| Waste Stream | Solid Organic Waste (Non-Halogenated). |
| Incompatibility | STRONG OXIDIZERS (Explosion risk), Acid Chlorides, Anhydrides.[1] |
| RCRA Status | Non-Listed (unless characteristic); Treat as Chemical Waste. |
| PPE Requirement | Nitrile gloves (double-glove recommended), Lab Coat, Safety Goggles. |
Chemical Profile & Hazard Identification
Understanding the molecular behavior of this compound is the prerequisite for safe disposal.
-
Amphoteric Character: The molecule possesses a phenolic hydroxyl group (
) and a secondary amine. This means it can form salts with both strong acids and strong bases.-
Operational Implication: Avoid mixing with waste streams that have extreme pH (<2 or >12) to prevent unexpected precipitation or heat generation.
-
-
Physical State: Typically a white to off-white crystalline powder.[2]
-
Bioactivity: As a structural analog to adrenergic blockers, it should be treated as a pharmacologically active substance. Environmental release must be zero.
Waste Segregation Strategy
Proper segregation prevents "lab pack" accidents. Use the following logic to determine the correct waste bin.
Decision Logic for Segregation
The following diagram illustrates the decision process for segregating CAS 13429-29-3 from other laboratory wastes.
Figure 1: Segregation logic flow to prevent cross-contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving the material to the central waste area, ensure it is stable.
-
Quench Reactive Sites: If the material was part of a reaction mixture involving reagents like thionyl chloride or strong bases, ensure the reaction is fully quenched (neutralized) before bottling.
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: "Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-"
-
Hazards: Check "Toxic" and "Irritant".
-
Phase 2: Container Selection & Packaging
-
Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Liquids: Use an amber glass bottle or HDPE carboy.
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
-
-
Secondary Containment: All waste bottles must be placed in a secondary tray capable of holding 110% of the volume of the largest container.
Phase 3: The Destruction Lifecycle
The following workflow details the movement of the waste from your bench to final destruction.
Figure 2: Chain of custody from generation to thermal destruction.
Regulatory Compliance & Waste Codes
While this specific CAS is not P-listed or U-listed under US EPA RCRA regulations, it must be characterized properly.
| Regulatory Body | Classification | Action Required |
| US EPA (RCRA) | Non-Listed Chemical Waste | Determination required.[1] If mixed with solvents (e.g., Methanol), use code F003 (Ignitable). If pure, label as "Non-Regulated Chemical Waste" but dispose via hazardous stream. |
| DOT (Transport) | Not Regulated as Dangerous Goods (Pure) | If dissolved in flammable solvent: UN1993 (Flammable Liquid, n.o.s.). |
| State Agencies | Variable (e.g., CA Title 22) | In California, treat as "California Hazardous Waste" due to toxicity thresholds. |
Expert Insight: Do not attempt to sewer this chemical. Even if it is not legally "hazardous" in your specific jurisdiction, the ethical standard for pharmaceutical intermediates is zero discharge to water systems to prevent bioaccumulation in aquatic life.
Emergency Procedures (Spill Response)
In the event of a spill of solid powder:
-
Evacuate & Ventilate: Clear the immediate area. Dust may be irritating.
-
PPE Up: Wear N95 respirator (or P100), nitrile gloves, and goggles.
-
Contain: Cover the spill with a damp paper towel to prevent dust generation.
-
Clean: Scoop up the material using a dustpan or plastic scoop.
-
Decontaminate: Wipe the surface with a soap and water solution.
-
Disposal: Place all cleanup materials (towels, gloves) into the Solid Chemical Waste bin.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123629, 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
